4-Aminoisoxazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

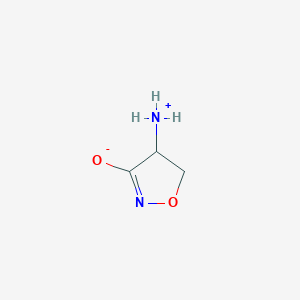

Canonical SMILES |

C1C(C(=O)NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859074 |

Source

|

| Record name | DL-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-39-3, 339-72-0, 68-41-7 |

Source

|

| Record name | 4-Amino-3-isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-cycloserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-aminoisoxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and Isolation of 4-Aminoisoxazolidin-3-one from Streptomyces garyphalus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of 4-Aminoisoxazolidin-3-one, an antibiotic compound produced by the bacterium Streptomyces garyphalus. This document details the experimental protocols, quantitative data, and logical workflows involved in bringing this important molecule from a microbial source to a purified state.

Introduction

This compound is the systematic name for the broad-spectrum antibiotic more commonly known as cycloserine. The D-isomer, D-cycloserine, is a crucial second-line therapeutic agent in the treatment of tuberculosis, particularly against multi-drug resistant strains.[1] It is a structural analog of the amino acid D-alanine and exerts its antimicrobial effect by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall peptidoglycan.[1] Streptomyces garyphalus, a Gram-positive, filamentous bacterium found in soil, is a known natural producer of D-cycloserine.[1]

This guide will walk through a representative process for the production and isolation of D-cycloserine from Streptomyces garyphalus, providing detailed methodologies and expected quantitative outcomes.

Fermentation of Streptomyces garyphalus

The production of this compound is achieved through submerged fermentation of Streptomyces garyphalus under controlled conditions. Optimization of media components and fermentation parameters is critical for achieving high yields of the target antibiotic.

Experimental Protocol: Fermentation

2.1.1. Strain Maintenance and Inoculum Development

Streptomyces garyphalus is maintained on a suitable sporulation medium. A vegetative inoculum is prepared by transferring spores or mycelial fragments into a seed culture medium and incubating until a sufficient cell density is reached.

2.1.2. Production Fermentation

The production fermentation is initiated by inoculating the production medium with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, aeration, and agitation.

Table 1: Representative Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 15.0 | 20.0 |

| Soy Peptone | 10.0 | - |

| Yeast Extract | 5.0 | 5.0 |

| Soluble Starch | - | 20.0 |

| (NH₄)₂SO₄ | 2.0 | 3.0 |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2.0 | 3.0 |

| Trace Element Sol. | 1.0 mL | 1.0 mL |

Table 2: Typical Fermentation Parameters

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 (controlled) |

| Aeration | 1.0 vvm |

| Agitation | 200-300 rpm |

| Duration | 120-168 hours |

Fermentation Workflow

Isolation and Purification of this compound

Following fermentation, the this compound must be recovered from the culture broth and purified to a high degree. This multi-step process typically involves separation of biomass, initial extraction, and a series of chromatographic and crystallization steps.

Experimental Protocols: Isolation and Purification

3.1.1. Biomass Removal

The first step is the removal of the Streptomyces garyphalus mycelia from the fermentation broth.

-

Method: Centrifugation at 5,000 x g for 20 minutes followed by filtration of the supernatant through a 0.45 µm filter.

3.1.2. Initial Purification by Ion-Exchange Chromatography

The clarified fermentation broth is then subjected to ion-exchange chromatography to capture the positively charged this compound.

-

Resin: Strong cation exchange resin (e.g., Dowex 50W X8).

-

Loading: The clarified broth is passed through the column at a controlled flow rate.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound this compound is eluted with a gradient of aqueous ammonia or a suitable buffer.

3.1.3. Decolorization and Concentration

The eluate from the ion-exchange column is often colored and dilute.

-

Method: Treatment with activated carbon to remove pigments, followed by vacuum evaporation to concentrate the solution.

3.1.4. Crystallization

The concentrated and decolorized solution is subjected to crystallization to obtain the purified solid product.

-

Method: The pH of the concentrate is adjusted to near neutral, and an anti-solvent such as isopropanol or ethanol is added to induce crystallization. The mixture is cooled to promote crystal formation.

3.1.5. Final Purification and Drying

The crystalline product is collected, washed, and dried.

-

Method: The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Purification Workflow

Quantitative Analysis and Data

Throughout the production and purification process, it is essential to monitor the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 220 nm.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Table 3: Representative Quantitative Data for Production and Purification

| Stage | Titer/Concentration | Volume/Mass | Purity | Recovery |

| Fermentation Broth | 0.5 - 1.5 g/L | 100 L | <1% | 100% |

| Clarified Broth | 0.5 - 1.5 g/L | ~95 L | <1% | ~95% |

| Ion-Exchange Eluate | 5 - 10 g/L | ~5 L | 50-70% | ~85% |

| Concentrated Solution | 50 - 100 g/L | ~0.5 L | 50-70% | ~80% |

| Final Crystalline Product | - | ~30-40 g | >98% | ~60-70% |

Note: The values presented in this table are representative and can vary significantly based on the specific strain, fermentation conditions, and purification process used.

Structural Elucidation

The identity and structure of the purified this compound can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Conclusion

The discovery and isolation of this compound from Streptomyces garyphalus represent a significant achievement in the field of antibiotic research and development. The processes of fermentation and purification, while complex, can be systematically optimized to yield a high-purity product. The detailed methodologies and workflows presented in this guide provide a comprehensive framework for researchers and scientists working on the production of this vital therapeutic agent. Further research into strain improvement and process optimization holds the potential to enhance the efficiency and cost-effectiveness of D-cycloserine production.

References

A Comprehensive Technical Guide to the Racemic Synthesis of 4-Aminoisoxazolidin-3-one from DL-Serine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the racemic synthesis of 4-Aminoisoxazolidin-3-one, a compound commonly known as DL-cycloserine, utilizing DL-serine as the starting material. This guide collates information from various scientific sources to present a cohesive protocol, including detailed experimental procedures, quantitative data, and a logical workflow diagram to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is the racemic form of cycloserine, an antibiotic used in the treatment of tuberculosis.[1] The synthesis of this molecule is a topic of significant interest in medicinal and synthetic chemistry. While many modern syntheses focus on the stereospecific production of the D-enantiomer from D-serine, the racemic synthesis from the more accessible and cost-effective DL-serine remains a valuable process, particularly for research purposes and as a potential route to both enantiomers through subsequent resolution.[2][3] This guide will focus on a synthetic pathway that proceeds via the methyl ester of DL-serine.

Synthetic Pathway Overview

The racemic synthesis of this compound from DL-serine can be conceptualized as a multi-step process. The general workflow involves the protection of the functional groups of DL-serine, followed by activation of the hydroxyl group, and finally, cyclization with a suitable reagent to form the isoxazolidinone ring. A common strategy involves the conversion of the hydroxyl group to a better leaving group, such as a halide, to facilitate intramolecular cyclization.

The following diagram illustrates the logical workflow for the synthesis of DL-cycloserine from DL-serine methyl ester.

Caption: Logical workflow for the synthesis of DL-cycloserine.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the racemic synthesis of this compound from DL-serine.

3.1. Esterification of DL-Serine

The first step is the conversion of DL-serine to its methyl ester hydrochloride. This is a standard procedure to protect the carboxylic acid functionality.

-

Procedure:

-

Suspend DL-serine in methanol.

-

Cool the mixture to 0°C.

-

Slowly add thionyl chloride while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.

-

Remove the solvent under reduced pressure to obtain DL-serine methyl ester hydrochloride as a crude product.

-

3.2. Synthesis of DL-α-amino-β-chloropropionic acid methyl ester hydrochloride

This step involves the replacement of the hydroxyl group with a chlorine atom, a crucial activation step for the subsequent cyclization.

-

Procedure:

-

To a solution of DL-serine methyl ester hydrochloride in a suitable inert solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature (typically 0-5°C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with ice-water.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

3.3. Cyclization to form DL-4-Amino-3-isoxazolidinone

The final step is the cyclization of the chlorinated intermediate with hydroxylamine to form the desired isoxazolidinone ring.

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol) and neutralize it with a base such as sodium methoxide or triethylamine.

-

Add the crude DL-α-amino-β-chloropropionic acid methyl ester hydrochloride to the hydroxylamine solution at a low temperature (e.g., 0°C).

-

Allow the reaction to proceed at room temperature or with gentle heating as required.

-

After the reaction is complete, adjust the pH of the solution to near neutral (pH 6-7) with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

Filter the precipitate, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain DL-4-Aminoisoxazolidin-3-one.

-

A synthetic route that produces both enantiomers of cycloserine from DL-serine methyl ester has been reported with an overall yield of 19.8%.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of DL-cycloserine. It is important to note that yields can vary depending on the specific reaction conditions and purity of reagents.

| Step | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) (approx.) |

| Esterification of DL-Serine | DL-Serine | Methanol, Thionyl Chloride | 3 - 5 hours | Reflux | >90 |

| Synthesis of DL-α-amino-β-chloropropionic acid methyl ester | DL-Serine methyl ester | Phosphorus Pentachloride | 2 - 4 hours | 0 - 25 | 70 - 80 |

| Cyclization to DL-4-Aminoisoxazolidin-3-one | Chlorinated intermediate | Hydroxylamine Hydrochloride, Base | 12 - 24 hours | 0 - 25 | 30 - 40 |

| Overall | DL-Serine | ~19.8 [2][3] |

Alternative Synthetic Approaches

While the above protocol outlines a common pathway, other methods for the synthesis of this compound exist. For instance, a patented method describes a synthesis starting from α-amino-β-chloropropionic acid, which is reacted with phosgene to form an N-carboanhydride intermediate. This intermediate is then treated with hydroxylamine, followed by cyclization with a basic agent to yield the final product.[4]

Another approach involves the protection of the amino group of serine, for example, as an N-trifluoroacetyl derivative, followed by condensation with hydroxylamine and subsequent cyclization.[5]

The following diagram illustrates an alternative synthetic workflow involving phosgene.

Caption: Alternative synthetic workflow using phosgene.

Conclusion

The racemic synthesis of this compound from DL-serine is a well-established process with multiple viable routes. The method proceeding through the methyl ester and subsequent chlorination followed by cyclization offers a reliable pathway with documented yields. For researchers and drug development professionals, understanding these synthetic strategies is crucial for the production and further investigation of this important molecule and its derivatives. The provided protocols and data serve as a foundational guide for laboratory synthesis and process optimization.

References

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]

- 5. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]

Stereospecific Synthesis of D-Cycloserine from D-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies for the stereospecific synthesis of D-cycloserine, a crucial second-line antitubercular agent, using D-serine as the chiral precursor. This document details both chemical and enzymatic routes, presenting quantitative data in structured tables, in-depth experimental protocols, and visualizations of the synthetic pathways to facilitate understanding and replication.

Chemical Synthesis Route I: Four-Step Synthesis via N-Trifluoroacetyl-D-Serine

A patented method describes a four-step synthesis starting from D-serine, which involves the protection of the amino group, condensation with hydroxylamine, cyclization, and subsequent deprotection. This route is notable for its mild reaction conditions and a "one-pot" approach for the final three steps, which enhances the overall yield and product quality.[1]

Quantitative Data Summary

| Step | Product | Starting Material (D-Serine) | Key Reagents | Yield | Purity |

| 1 | N-trifluoroacetyl-D-serine | 21.0 g | Ethyl trifluoroacetate, Triethylamine | 97.1% (crude) | - |

| 2-4 | D-cycloserine | (from 39.0 g crude N-trifluoroacetyl-D-serine) | PPAA, Hydroxylamine HCl, Methanesulfonyl chloride, NaOH | 52.1% (overall) | >98% |

Experimental Protocol

Step 1: Preparation of N-trifluoroacetyl-D-serine (II) [1]

-

To a mixed solvent of 140 ml of methanol and 40 ml of triethylamine, add 21.0 g of D-serine (I).

-

Under a nitrogen atmosphere, add 18 g of ethyl trifluoroacetate.

-

Stir the reaction mixture at 20-25°C for 14 hours.

-

Cool the mixture to 5°C.

-

Filter the resulting solid to obtain 39.0 g of crude N-trifluoroacetyl-D-serine (II), corresponding to a yield of 97.1%.

Steps 2, 3, and 4 (One-Pot Synthesis): Preparation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III), D-4-trifluoroacetylamino-3-oxazolidinone (IV), and D-cycloserine (V) [1]

-

Step 2: Mix 57.4 g of n-propylphosphonic anhydride (PPAA) and 38.5 g of triethylamine uniformly. Add this mixture to the crude N-trifluoroacetyl-D-serine (II) from the previous step.

-

Add 80 ml of ethyl acetate and 400 ml of acetonitrile to the reaction mixture and stir at room temperature for 30 minutes.

-

Add 26.4 g of hydroxylamine hydrochloride and continue stirring at room temperature for 10 hours.

-

Wash the reaction mixture with 600 ml of saturated saline solution.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate by distillation to recover the solvent. The resulting concentrated solution containing (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III) is used directly in the next step.

-

Step 3: To the concentrated solution from the previous step, add a mixture of 57.6 g of anhydrous triethylamine, 7.0 g of 4-dimethylaminopyridine (DMAP), and 400 ml of anhydrous toluene.

-

Slowly add a solution of 17.4 g of methanesulfonyl chloride in 120 ml of anhydrous toluene to the reaction system.

-

After the addition is complete, stir the reaction at room temperature for 4 hours.

-

Recover the toluene by distillation under reduced pressure to obtain a concentrate containing D-4-trifluoroacetylamino-3-oxazolidinone (IV).

-

Step 4: To the concentrate from the previous step, add a solution of 16.2 g of sodium hydroxide in 180 ml of water.

-

Stir the mixture at 20-25°C for 5 hours to effect hydrolysis.

-

Cool the reaction solution to 0-5°C and adjust the pH to 6.0-6.5 with 6M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with a small amount of ice water, and dry to obtain 10.1 g of D-cycloserine (V).

-

The overall yield for the three steps is 52.1%, with a purity of over 98%.

Synthetic Workflow

Caption: Chemical synthesis of D-cycloserine via N-trifluoroacetyl protection.

Chemical Synthesis Route II: Multi-step Synthesis via an ω-Aminoxy Intermediate

Kim et al. have reported a multi-step synthesis of D-cycloserine from D-serine methyl ester.[2] This method proceeds through an ω-aminoxy intermediate and involves cyclization facilitated by methanesulfonyl chloride and a base.

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Yield |

| Multi-step | D-cycloserine | (from compound 3, an intermediate derived from D-serine methyl ester) | Sodium methoxide, Hydroxylamine HCl, Methanesulfonyl chloride, DBU, NaOH | 55% |

Experimental Protocol

This protocol describes the conversion of an intermediate (compound 3 in the original publication, derived from D-serine methyl ester) to D-cycloserine.[2]

-

To a solution of hydroxylamine hydrochloride (465 mg, 6.69 mmol) in methanol (10 mL), add sodium methoxide (12.27 mmol) in methanol.

-

Stir the mixture at room temperature for 30 minutes and then cool to 0°C.

-

Filter the precipitated sodium chloride.

-

To the filtrate, add a solution of compound 3 (1.2 g, 5.58 mmol) in acetonitrile (20 mL) at 0°C.

-

Stir the mixture at 0°C for 4 hours and then concentrate under reduced pressure.

-

To the residue, add triethylamine (1.16 mL, 8.37 mmol) and dichloromethane (30 mL) and stir at 0°C for 10 minutes.

-

Add methanesulfonyl chloride (0.73 g, 6.14 mmol) and stir at 0°C for 1 hour.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.27 g, 8.37 mmol) at 0°C and stir at room temperature for 2 days.

-

Add a solution of sodium hydroxide (1.12 g, 27 mmol) in water (20 mL) and methanol (20 mL) and stir at room temperature for 4 hours.

-

Add 50 mL of an ethanol/isopropyl alcohol mixture.

-

Filter the precipitated salts.

-

Cool the filtrate to 0°C in an ice bath.

-

Add glacial acetic acid dropwise to the well-stirred mixture to reach a pH of 6.0, resulting in a colorless solid.

-

Filter the crystalline precipitate and wash twice with a 1:1 ethanol/isopropyl alcohol mixture and then with diethyl ether to yield D-4-amino-3-isoxazolidinone (D-cycloserine) (315 mg, 55%).

Synthetic Workflow

Caption: Synthesis of D-cycloserine via an ω-aminoxy intermediate.

Enzymatic Synthesis of D-Cycloserine

An in vitro enzymatic synthesis of D-cycloserine has been established, mimicking the natural biosynthetic pathway.[3][4] This approach utilizes a series of enzymes to convert O-acetyl-L-serine and hydroxyurea into D-cycloserine. While this guide does not provide a detailed protocol for enzyme purification, it outlines the key enzymatic steps and components.

The biosynthesis involves the following key enzymes:

-

DcsD (O-ureido-L-serine synthase): Catalyzes the formation of O-ureido-L-serine from O-acetyl-L-serine and hydroxyurea.[3][4]

-

DcsC (O-ureidoserine racemase): Converts O-ureido-L-serine to its D-enantiomer, O-ureido-D-serine.[3]

-

DcsG (D-cycloserine synthetase): An ATP-dependent enzyme that catalyzes the cyclization of O-ureido-D-serine to form D-cycloserine.[3][4]

Enzymatic Reaction Conditions (General)

A reaction mixture for the in vitro synthesis of D-cycloserine would typically consist of:

-

Buffer (e.g., potassium phosphate) at an optimal pH.

-

O-acetyl-L-serine (commercially available).

-

Hydroxyurea (commercially available).

-

Purified enzymes: DcsD, DcsC, and DcsG.

-

ATP and Mg(II) as cofactors for DcsG.

The reaction would be incubated at a controlled temperature (e.g., 30°C), and the formation of D-cycloserine can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][4]

Enzymatic Pathway

Caption: Enzymatic synthesis pathway of D-cycloserine.

Conclusion

This guide has presented three distinct and stereospecific routes for the synthesis of D-cycloserine from D-serine or its derivatives. The chemical synthesis methods offer practical and scalable approaches, with the patented four-step method providing a high-yield and high-purity product under mild conditions. The enzymatic route, while requiring expertise in protein expression and purification, represents a green and highly specific alternative. The choice of synthetic strategy will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity profile. The detailed protocols and comparative data provided herein should serve as a valuable resource for professionals in the field of drug development and organic synthesis.

References

- 1. A kind of preparation method of d-cycloserine - Eureka | Patsnap [eureka.patsnap.com]

- 2. D-Cycloserine synthesis - chemicalbook [chemicalbook.com]

- 3. Establishment of an In Vitro d-Cycloserine-Synthesizing System by Using O-Ureido-l-Serine Synthase and d-Cycloserine Synthetase Found in the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of an in vitro D-cycloserine-synthesizing system by using O-ureido-L-serine synthase and D-cycloserine synthetase found in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of 4-Aminoisoxazolidin-3-one: A Guide to pH-Dependent Stability and Properties

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties and stability of 4-Aminoisoxazolidin-3-one, a compound of significant interest in pharmaceutical research and development, across a range of pH conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecule's behavior in aqueous solutions, detailed experimental protocols for its analysis, and visualizations of its degradation pathways.

Core Chemical Properties

This compound, widely known as cycloserine, is a broad-spectrum antibiotic. Its chemical structure, featuring a strained isoxazolidinone ring, is central to its biological activity and also dictates its stability profile. The compound is a cyclic analogue of D-alanine and functions by inhibiting bacterial cell wall synthesis.

Under mildly acidic conditions, this compound undergoes hydrolysis to yield hydroxylamine and D-serine[1]. The stability of the molecule is markedly influenced by pH, exhibiting its greatest stability in alkaline environments.

pH-Dependent Stability Profile

The stability of this compound is critically dependent on the pH of its environment. It is generally unstable in neutral and acidic solutions[2]. Comprehensive studies have evaluated its stability across a pH range of 2.0 to 11.5[3][4].

The compound demonstrates maximum stability under alkaline conditions, specifically at a pH of 11.5[1][4]. Conversely, its degradation is most rapid in acidic conditions, with the maximum rate of degradation observed at a pH of 4.7[3][4][5]. The degradation rate is also influenced by the ionic concentration of the buffer solution[3][6]. For instance, in a phosphate buffer, the degradation rate was approximately 10% of the initial concentration within a week, increasing to 30% in 22 days[3]. In contrast, the degradation in MH culture medium was slower, with a 10.74% decrease over 20 days[3].

Quantitative Stability Data

The following table summarizes the degradation of this compound at different pH values and conditions as reported in the literature.

| pH | Temperature (°C) | Medium | Degradation Rate/Extent | Reference |

| 2.0 | 37 | Solution | Extensive degradation | [6] |

| 4.7 | 37 | Solution | Maximum degradation rate | [3][4][5] |

| 6.6 ± 0.2 | 37 | 7H9 culture medium | Slower degradation than in acidic conditions | [3] |

| 7.3 ± 0.1 | 37 | MH culture medium | 10.74% degradation in 20 days | [3] |

| Neutral | Not specified | Aqueous Solution | Unstable | [2] |

| 10.0 | Refrigerator | Sodium Carbonate Buffer | Stable for one week | [2] |

| 11.5 | 37 | Solution | Maximum stability | [1][4] |

Degradation Pathways and Products

Under acidic conditions (pH 1-2), a notable degradation pathway for this compound involves the formation of a dimer, which exists in a pH-dependent equilibrium with the parent compound[7]. The primary hydrolytic degradation products in mildly acidic solutions are hydroxylamine and D-serine[1].

The following diagram illustrates the principal degradation pathways of this compound.

Caption: pH-dependent degradation pathways of this compound.

Experimental Protocols

The assessment of this compound stability and the characterization of its degradation products are typically performed using chromatographic techniques.

Stability-Indicating HPLC Method

A common approach involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.

Objective: To quantify the concentration of this compound over time under various pH and temperature conditions.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable buffer system, such as a phosphate buffer with an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition may be optimized to achieve adequate separation of the parent compound from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Temperature: The column and samples are maintained at a controlled temperature (e.g., 37°C for physiological relevance).

Procedure:

-

Solution Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., ranging from 2.0 to 11.5).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

-

Analysis: Inject the samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound by measuring the peak area and comparing it to a standard curve.

UPLC-MS for Degradation Product Identification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for the separation and identification of degradation products.

Objective: To identify the chemical structures of the degradation products of this compound.

Instrumentation:

-

UPLC system for high-resolution separation.

-

Mass spectrometer (e.g., time-of-flight or quadrupole) for mass analysis.

Procedure:

-

Sample Preparation: Prepare samples from the stability studies where significant degradation has occurred.

-

Chromatographic Separation: Inject the sample into the UPLC system to separate the parent compound from its degradation products.

-

Mass Analysis: The eluent from the UPLC column is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the determination of the molecular weights of the degradation products.

-

Structural Elucidation: By analyzing the fragmentation patterns of the ions, the chemical structures of the degradation products can be elucidated.

The following diagram outlines a typical workflow for a pH-dependent stability study of this compound.

Caption: Experimental workflow for a stability study of this compound.

Conclusion

The stability of this compound is intricately linked to the pH of its environment. A thorough understanding of its degradation profile is paramount for the development of stable pharmaceutical formulations and for ensuring its efficacy in therapeutic applications. This guide provides a foundational understanding of its chemical properties, stability, and the analytical methodologies required for its comprehensive evaluation. Researchers and drug development professionals are encouraged to consider these factors in their work with this important molecule.

References

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial characterization of D-cycloserine for future formulation development for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Aminoisoxazolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4-Aminoisoxazolidin-3-one, a heterocyclic compound also known as Cycloserine.[1][2][3] This document offers a comprehensive analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complete with detailed experimental protocols and data presented for clear interpretation and comparison.

Molecular Structure

Chemical Formula: C₃H₆N₂O₂

Molecular Weight: 102.09 g/mol [1][2]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.8 | dd | H-4 |

| ~4.0 | dd | H-5a |

| ~3.6 | dd | H-5b |

| ~3.5 | br s | NH₂ |

| ~8.0 | br s | NH |

Note: Data is based on typical values for similar structures and may vary depending on the solvent and experimental conditions. The data presented is for D-Cycloserine in DMSO-d6.[4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following data is based on a predicted spectrum in H₂O.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (C-3) |

| ~73 | C-5 |

| ~58 | C-4 |

Disclaimer: This is a predicted spectrum and may not reflect the exact experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amine (NH₂) |

| 3200-3000 | N-H stretch | Amide (secondary) |

| 1700-1650 | C=O stretch | Lactam (cyclic amide) |

| 1650-1580 | N-H bend | Amine (NH₂) |

| 1200-1000 | C-O stretch | Ether (in the ring) |

Note: Data is based on the IR spectrum of D-Cycloserine and L-Cycloserine.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Transfer the solution into an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)[9]

-

Potassium bromide (KBr), spectroscopy grade[10]

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.[11]

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.[10]

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[11]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Caption: Workflow for IR spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.

References

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. D-Cycloserine(68-41-7) 1H NMR [m.chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0137396) [np-mrd.org]

- 6. D-Cycloserine(68-41-7) IR Spectrum [chemicalbook.com]

- 7. L-CYCLOSERINE(339-72-0)FT-IR [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. (S)-4-Aminoisoxazolidin-3-one | CymitQuimica [cymitquimica.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. azom.com [azom.com]

Mass Spectrometry Analysis of 4-Aminoisoxazolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Aminoisoxazolidin-3-one, also known as cycloserine. The document details experimental protocols for its quantification in biological matrices, presents tabulated quantitative data from pharmacokinetic studies, and explores its mass spectral fragmentation and mechanism of action through detailed diagrams.

Introduction

This compound is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of this compound in various biological samples due to its high selectivity and sensitivity. This guide offers a practical resource for researchers and professionals working with this compound.

Mass Spectral Fragmentation of this compound

Under positive electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 103.1.[1] Collision-induced dissociation (CID) of this precursor ion predominantly yields a characteristic product ion at m/z 75.0.[1]

A plausible fragmentation pathway is proposed below. The initial protonation likely occurs on the exocyclic amino group. Subsequent fragmentation is proposed to involve the neutral loss of carbon monoxide (CO), a common fragmentation pathway for cyclic carbonyl compounds, resulting in the stable product ion.

Quantitative Analysis by LC-MS/MS

Numerous validated LC-MS/MS methods have been published for the quantification of this compound in human plasma. These methods are essential for pharmacokinetic and bioequivalence studies. A summary of typical experimental parameters is provided below.

Experimental Protocols

Sample Preparation:

Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

-

Protein Precipitation (PPT): A simple and rapid technique.

-

To a small volume of plasma (e.g., 50-100 µL), add a precipitating agent such as methanol or acetonitrile (typically in a 1:3 or 1:4 ratio).[2]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT.

-

Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove interferences.

-

Elute the analyte using a stronger solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

-

Liquid Chromatography:

Reversed-phase chromatography is commonly employed for the separation of this compound from endogenous plasma components.

-

Column: A C18 or a Pentafluorophenyl (PFP) column is often used.[2]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2]

-

Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

Mass Spectrometry:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is the standard for quantification.

-

Ionization: ESI+

-

MRM Transition: The most common transition monitored is m/z 103.1 → 75.0.[1][3]

-

Internal Standard (IS): A stable isotope-labeled internal standard is ideal. However, other compounds like propranolol or niacin have also been successfully used.[1][2]

Quantitative Data Summary

The following tables summarize key validation and pharmacokinetic parameters from published LC-MS/MS methods for this compound in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Reported Range/Value | Reference |

| Linearity Range | 0.01 - 50 µg/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 0.01 - 0.3 µg/mL | [2] |

| Intra- and Inter-day Precision (%RSD) | < 15% | [2] |

| Accuracy (%Bias) | Within ±15% | [2] |

| Extraction Recovery | 88.7 - 91.2% (PPT) | [2] |

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Dose | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 250 mg | 10.1 ± 4.2 | [4] |

| Tmax (hr) | 250 mg | 2.0 ± 0.8 | [4] |

| AUC₀₋₂₄ (µg·h/mL) | 250 mg | 242.3 ± 99.8 | [4] |

| Half-life (t½) (hr) | 500 mg | ~9 | [5] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. It acts as a structural analog of D-alanine and competitively inhibits two key enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for the formation of the D-alanyl-D-alanine dipeptide.

By inhibiting these enzymes, this compound depletes the pool of D-alanine and D-alanyl-D-alanine, which are essential building blocks for the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell death.

Conclusion

This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound. The detailed experimental protocols, tabulated quantitative data, and clear visualizations of its fragmentation and mechanism of action are intended to support researchers and drug development professionals in their work with this important antibiotic. The presented LC-MS/MS methodologies offer the necessary sensitivity and selectivity for robust and reliable quantification in biological matrices, facilitating further research and clinical application.

References

- 1. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Crystal Structure and Stereochemistry of 4-Aminoisoxazolidin-3-one Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and stereochemistry of the enantiomers of 4-Aminoisoxazolidin-3-one, a molecule of significant interest in medicinal chemistry, also known as cycloserine. This document summarizes available crystallographic data, details experimental protocols for synthesis and stereochemical determination, and presents key structural relationships through visualizations.

Introduction

This compound is a chiral heterocyclic compound existing as two enantiomers: (R)-4-Aminoisoxazolidin-3-one (D-cycloserine) and (S)-4-Aminoisoxazolidin-3-one (L-cycloserine). D-cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis[1][2]. Its mechanism of action involves the inhibition of enzymes crucial for bacterial cell wall synthesis[3]. The stereochemistry of this molecule is critical to its biological activity. This guide focuses on the three-dimensional structure and stereochemical properties of these enantiomers.

Crystal Structure of (R)-4-Aminoisoxazolidin-3-one Hydrochloride

Crystallographic Data

The following tables summarize the key crystallographic data for D-cycloserine hydrochloride.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₃H₇ClN₂O₂ |

| Formula Weight | 138.56 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 8.03 Å |

| b | 10.68 Å |

| c | 6.78 Å |

| α, β, γ | 90° |

| Volume | 581.4 ų |

| Z | 4 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| O(1)-N(2) | 1.42 |

| N(2)-C(3) | 1.31 |

| C(3)-C(4) | 1.54 |

| C(4)-C(5) | 1.53 |

| C(5)-O(1) | 1.47 |

| C(3)-O(6) | 1.25 |

| C(4)-N(7) | 1.50 |

Table 3: Selected Bond Angles

| Angle | Degree (°) |

| C(5)-O(1)-N(2) | 105.0 |

| O(1)-N(2)-C(3) | 110.0 |

| N(2)-C(3)-C(4) | 105.0 |

| C(3)-C(4)-C(5) | 100.0 |

| C(4)-C(5)-O(1) | 104.0 |

| N(2)-C(3)-O(6) | 126.0 |

| C(4)-C(3)-O(6) | 129.0 |

| C(3)-C(4)-N(7) | 112.0 |

| C(5)-C(4)-N(7) | 111.0 |

Note: The data presented is based on the refinement of the original structure determination by Turley & Pepinsky and may have slight variations based on the refinement protocol.

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C4 position of the isoxazolidinone ring. The (R) and (S) enantiomers are non-superimposable mirror images of each other.

Caption: Enantiomers of this compound.

The biological activity is highly dependent on the stereoconfiguration. For instance, D-cycloserine is a potent antibacterial agent, while the L-enantiomer exhibits different biological properties[2].

Experimental Protocols

Synthesis of this compound Enantiomers

The synthesis of this compound can be achieved through a multi-step process starting from α-amino-β-chloropropionic acid. The process can be adapted for the synthesis of the racemic mixture or the individual enantiomers depending on the chirality of the starting material[4].

Step 1: Formation of N-carboanhydride α-Amino-β-chloropropionic acid is reacted with phosgene in an inert organic solvent such as dioxane or tetrahydrofuran to yield 4-chloromethyl-2,5-dioxo-oxazolidine (the N-carboanhydride)[4].

Step 2: Reaction with Hydroxylamine The N-carboanhydride is then treated with hydroxylamine or a salt thereof (e.g., hydrochloride) in a solvent like ethanol. This reaction opens the oxazolidine ring to form α-amino-β-chloropropionohydroxamic acid[4].

Step 3: Cyclization The final step involves the cyclization of α-amino-β-chloropropionohydroxamic acid using a basic agent such as triethylamine or an alkali metal alcoholate in an inert solvent to produce 4-amino-3-isoxazolidone[4].

Resolution of Enantiomers: The racemic mixture (DL-4-Aminoisoxazolidin-3-one) can be resolved into its constituent enantiomers using standard chiral resolution techniques, such as fractional crystallization with a chiral resolving agent.

Caption: General synthesis and resolution workflow.

Stereochemical Analysis

The determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or using chiral derivatizing agents is a common and effective method.

Protocol for Chiral HPLC using Derivatization:

-

Derivatization: The sample containing the this compound enantiomers is reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric derivatives[5][6].

-

Chromatographic Separation: The resulting diastereomers are then separated on a standard reversed-phase HPLC column (e.g., C18). The separation is based on the different physicochemical properties of the diastereomers.

-

Detection: The separated diastereomers are detected using a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers in the original sample.

Caption: Workflow for chiral HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of (R)-4-Aminoisoxazolidin-3-one hydrochloride and the stereochemical aspects of its enantiomers. The provided data and experimental protocols offer valuable information for researchers in drug discovery and development. While the crystal structure of the L-enantiomer and the free bases are not currently available in the public domain, the data for the D-enantiomer hydrochloride serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this important class of molecules. Further research into the crystallization of the L-enantiomer and the free bases would be beneficial for a more complete structural understanding.

References

- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Cycloserine | 68-41-7 [chemicalbook.com]

- 3. Cycloserine - Wikipedia [en.wikipedia.org]

- 4. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]

- 5. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

D-Cycloserine as a D-Alanine Analog: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine (DCS), a cyclic analog of the amino acid D-alanine, is a broad-spectrum antibiotic primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Its efficacy stems from the targeted inhibition of two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[2][[“]][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of D-cycloserine, with a focus on its role as a D-alanine analog. It includes a compilation of quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Structural Mimicry of D-Alanine

The bactericidal activity of D-cycloserine is rooted in its structural similarity to D-alanine, a crucial building block for the bacterial cell wall.[4][5] This structural mimicry allows D-cycloserine to act as a competitive inhibitor for two enzymes vital for the incorporation of D-alanine into the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[4][5]

Mechanism of Action: Dual Inhibition of Peptidoglycan Synthesis

D-cycloserine exerts its antibiotic effect by targeting two distinct enzymatic steps in the cytosolic stage of peptidoglycan biosynthesis.[1][2][[“]]

Inhibition of Alanine Racemase (Alr)

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[2][[“]] This reaction is a critical step as it provides the necessary D-alanine precursor for peptidoglycan synthesis.[4] D-cycloserine acts as a competitive inhibitor of Alr.[6] While historically considered an irreversible inhibitor, recent studies have shown that the inhibition of Mycobacterium tuberculosis Alr by D-cycloserine is reversible.[7] The inhibition mechanism involves the formation of an adduct with the PLP cofactor.[7]

Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is an ATP-dependent enzyme responsible for the ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[2][[“]] This dipeptide is subsequently incorporated into the peptidoglycan precursor, UDP-muramyl-pentapeptide. D-cycloserine competitively inhibits D-alanine binding at both D-alanine binding sites of the Mycobacterium tuberculosis Ddl (MtDdl).[8][9] Notably, ATP must bind to the enzyme first for D-cycloserine to exert its inhibitory effect.[8][9] Studies on MtDdl have also revealed that D-cycloserine is a slow-onset inhibitor.[10]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of D-cycloserine against Alanine Racemase and D-alanine:D-alanine ligase has been quantified for various bacterial species. The following tables summarize key kinetic parameters.

Table 1: Inhibition of Alanine Racemase by D-cycloserine

| Bacterial Species | Enzyme | Ki (μM) | kinact/Ki (M-1s-1) | Notes |

| Mycobacterium tuberculosis | MtAlr | - | 19.3 | Inhibition is reversible. |

| Escherichia coli | EcAlr | 650 | 8.6 | Both D- and L-cycloserine are competitive inhibitors. |

Table 2: Inhibition of D-alanine:D-alanine Ligase by D-cycloserine

| Bacterial Species | Enzyme | Km (D-Ala1) (mM) | Km (D-Ala2) (mM) | Ki (DCS1) (μM) | Ki (DCS2) (μM) | IC50 (mM) |

| Mycobacterium tuberculosis | MtDdl | 0.075 | 3.6 | 14 | 25 | 0.37 |

| Escherichia coli | EcDdlB | - | - | - | - | - |

Data sourced from[8][9][11]. Note: Ki values for MtDdl indicate competitive inhibition at both D-alanine binding sites.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of D-cycloserine.

Expression and Purification of Recombinant Alanine Racemase (Alr)

Objective: To produce and purify recombinant Alr for in vitro assays.

Protocol:

-

Gene Cloning: The alr gene is cloned into an expression vector, such as pET-22b(+), containing a polyhistidine tag.[12]

-

Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

-

Cell Lysis: Bacterial cells are harvested and resuspended in a binding buffer. Lysis is performed by sonication on ice.[12]

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Alr is purified using nickel-ion affinity chromatography.[12]

-

Dialysis and Quantification: The purified protein is dialyzed against a suitable buffer (e.g., phosphate-buffered saline). Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay kit (e.g., BCA).[12]

Alanine Racemase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of Alr and determine the inhibitory effects of D-cycloserine.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing L-alanine (substrate), D-amino acid oxidase, and horseradish peroxidase in a suitable buffer.

-

Enzyme Addition: The reaction is initiated by the addition of purified Alr.

-

Detection: The conversion of L-alanine to D-alanine by Alr is coupled to the oxidation of D-alanine by D-amino acid oxidase, which produces hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize a chromogenic substrate (e.g., o-phenylenediamine), leading to a color change that can be monitored spectrophotometrically.[13]

-

Inhibition Studies: To determine the inhibitory constant (Ki), the assay is performed with varying concentrations of the substrate (L-alanine) in the presence of different fixed concentrations of D-cycloserine. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

Expression and Purification of Recombinant D-alanine:D-alanine Ligase (Ddl)

Objective: To produce and purify recombinant Ddl for in vitro assays.

Protocol:

-

Gene Cloning and Expression: The ddl gene is cloned into an expression vector and expressed in an E. coli strain, similar to the protocol for Alr.[14][15]

-

Cell Lysis and Purification: Cell lysis and initial purification steps are similar to those for Alr, often employing affinity chromatography (e.g., Ni-NTA).[14][15]

D-alanine:D-alanine Ligase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of Ddl and determine the inhibitory effects of D-cycloserine.

Protocol:

-

Reaction Mixture: The assay mixture contains D-alanine, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, and a solution of pyruvate kinase and lactate dehydrogenase (PK/LDH).[10]

-

Enzyme Addition: The reaction is initiated by adding the purified Ddl enzyme.[10]

-

Detection: The activity of Ddl is measured by monitoring the rate of ADP formation. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[10][16]

-

Inhibition Studies: Similar to the Alr assay, inhibition studies are conducted by varying the concentrations of D-alanine and D-cycloserine to determine the type of inhibition and the Ki value.[8]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key pathways and experimental setups described in this guide.

References

- 1. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloserine - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 5. crick.figshare.com [crick.figshare.com]

- 6. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure of the Mycobacterium tuberculosis D-alanine:D-alanine ligase, a target of the antituberculosis drug D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Target Inhibition of Bacterial Cell Wall Synthesis by 4-Aminoisoxazolidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoisoxazolidin-3-one, a cyclic analogue of the amino acid D-alanine, is a potent inhibitor of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its dual inhibition of two essential cytoplasmic enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl). By disrupting the synthesis of the vital peptidoglycan precursor D-alanyl-D-alanine, this compound effectively compromises bacterial cell wall integrity, leading to cell lysis. This document details the biochemical pathways, presents quantitative inhibitory data, and provides comprehensive experimental protocols for studying this inhibition, serving as a critical resource for researchers in antibiotic discovery and development.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis a prime target for antibiotics. Peptidoglycan, a major component of the cell wall, is a polymer of sugars and amino acids. The synthesis of the pentapeptide precursor, which contains D-alanine, is a critical step in peptidoglycan formation. This compound, also known as D-cycloserine, is a structural analog of D-alanine that competitively inhibits two key enzymes in the D-alanine branch of peptidoglycan synthesis.[1][2][3] This dual-targeting mechanism contributes to its effectiveness as a broad-spectrum antibiotic.[4] This guide will explore the intricacies of this inhibition, providing the necessary data and methodologies for its study.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its antibacterial effect by targeting two sequential enzymes in the cytoplasmic stage of peptidoglycan biosynthesis.[3]

Inhibition of Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[5] This is a crucial step as D-alanine is not typically synthesized by host cells. This compound acts as a competitive inhibitor of Alr. The inhibition mechanism involves the formation of a stable adduct with the PLP cofactor, initially thought to be irreversible.[2] However, more recent studies suggest that this inhibition is reversible, involving the hydrolysis of the adduct.[6]

Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide.[3] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. This compound competitively inhibits Ddl. A key feature of this inhibition is the formation of a phosphorylated derivative of the inhibitor within the enzyme's active site, which mimics the D-alanyl-phosphate intermediate of the normal reaction.[7]

Figure 1: Inhibition of Peptidoglycan Precursor Synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against its target enzymes and a range of bacterial species.

Enzyme Inhibition Constants

The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against Alanine Racemase and D-alanine:D-alanine ligase from various bacterial sources.

| Enzyme | Bacterial Source | Inhibitor | Ki | IC50 | Reference |

| Alanine Racemase | Escherichia coli | D-cycloserine | 650 µM | - | [5] |

| Alanine Racemase | Escherichia coli | L-cycloserine | 2100 µM | - | [5] |

| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | 14 µM (Site 1) | - | [3] |

| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | 25 µM (Site 2) | - | [3] |

| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | - | 370 µM | [8] |

| D-alanine:D-alanine ligase | Staphylococcus aureus | D-cycloserine | - | - | [9] |

Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for this compound against a selection of clinically relevant bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 2.3 - 15 | [9][10] |

| Mycobacterium tuberculosis | MDR clinical isolates | 32 - 64 | [10] |

| Staphylococcus aureus | JE2 (MRSA) | 32 | [2] |

| Staphylococcus aureus | NE810 (cycA mutant) | 2 | [2] |

| Staphylococcus aureus | RN4220 | 100 | [11] |

| Escherichia coli | Multiple Strains | 32 - 128 | [4] |

| Pseudomonas aeruginosa | Multiple Strains | 32 - 512 | [4] |

| Klebsiella pneumoniae | Multiple Strains | 32 - 512 | [4] |

| Acinetobacter baumannii | Multiple Strains | 32 - 512 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inhibitory effects of this compound.

Purification of Recombinant Enzymes

Objective: To obtain pure Alanine Racemase and D-alanine:D-alanine ligase for in vitro inhibition assays.

Protocol:

-

Gene Cloning and Expression:

-

Amplify the alr and ddl genes from the target bacterium's genomic DNA using PCR with appropriate primers.

-

Clone the amplified genes into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transform the recombinant plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a lower temperature (e.g., 16-25°C).

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA (or other appropriate affinity) column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional):

-

For higher purity, further purify the eluted protein using a size-exclusion chromatography column to separate the target protein from any remaining contaminants and aggregates.

-

-

Protein Characterization:

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Figure 2: Recombinant Enzyme Purification Workflow.

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Assay)

Objective: To determine the inhibitory effect of this compound on Alanine Racemase activity.

Principle: The production of L-alanine from D-alanine by Alanine Racemase is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

D-alanine solution.

-

NAD+ solution.

-

L-alanine dehydrogenase (L-ADH).

-

Purified Alanine Racemase.

-

This compound solution (inhibitor).

Protocol:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, D-alanine, and NAD+.

-

Add L-ADH to the reaction mixture.

-

Add varying concentrations of this compound to the test wells. Add a corresponding volume of solvent to the control wells.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a known amount of purified Alanine Racemase.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models.

D-alanine:D-alanine Ligase Inhibition Assay (Coupled Enzyme Assay)

Objective: To quantify the inhibition of D-alanine:D-alanine ligase by this compound.